molecular formula C30H26N2O2 B13145229 1,5-Bis((4-ethylphenyl)amino)anthraquinone CAS No. 71334-59-3

1,5-Bis((4-ethylphenyl)amino)anthraquinone

Cat. No.: B13145229
CAS No.: 71334-59-3
M. Wt: 446.5 g/mol
InChI Key: DHIHFWLVDSRFDG-UHFFFAOYSA-N
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Description

1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes two 4-ethylphenylamino groups attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-ethylphenylamine under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This interaction can lead to the inhibition of DNA synthesis and induce cytotoxic effects in cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the enzyme and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. These properties make it particularly useful in organic electronics and as a potential therapeutic agent .

Properties

CAS No.

71334-59-3

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

1,5-bis(4-ethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O2/c1-3-19-11-15-21(16-12-19)31-25-9-5-7-23-27(25)29(33)24-8-6-10-26(28(24)30(23)34)32-22-17-13-20(4-2)14-18-22/h5-18,31-32H,3-4H2,1-2H3

InChI Key

DHIHFWLVDSRFDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)CC

Origin of Product

United States

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